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N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide

Cytotoxicity Breast Cancer Quinazolinone

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide (CAS 899969-09-6) is a synthetic quinazolinone derivative featuring a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a 2-chlorophenyl bridge to a 2,3-dimethoxybenzamide moiety. Quinazolinones are a privileged scaffold in kinase inhibitor and PARP inhibitor medicinal chemistry, and this compound's substitution pattern—particularly the ortho,meta-dimethoxybenzamide—is designed to modulate target binding affinity and selectivity relative to mono-methoxy or unsubstituted benzamide analogs.

Molecular Formula C24H20ClN3O4
Molecular Weight 449.89
CAS No. 899969-09-6
Cat. No. B2931303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide
CAS899969-09-6
Molecular FormulaC24H20ClN3O4
Molecular Weight449.89
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)OC)OC
InChIInChI=1S/C24H20ClN3O4/c1-14-26-19-9-5-4-7-16(19)24(30)28(14)15-11-12-18(25)20(13-15)27-23(29)17-8-6-10-21(31-2)22(17)32-3/h4-13H,1-3H3,(H,27,29)
InChIKeyNDBSGWDGOAGMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide Procurement Guide: Baseline Identity & Structural Context


N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide (CAS 899969-09-6) is a synthetic quinazolinone derivative featuring a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a 2-chlorophenyl bridge to a 2,3-dimethoxybenzamide moiety . Quinazolinones are a privileged scaffold in kinase inhibitor and PARP inhibitor medicinal chemistry, and this compound's substitution pattern—particularly the ortho,meta-dimethoxybenzamide—is designed to modulate target binding affinity and selectivity relative to mono-methoxy or unsubstituted benzamide analogs [1]. The compound is offered commercially for non-human research use .

Why Generic Quinazolinone Substitution Fails: Structural Determinants of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide Activity


Quinazolinone-based compounds cannot be freely interchanged for procurement because minor modifications to the benzamide substitution pattern, halogen identity on the phenyl linker, or quinazolinone N3-substitution profoundly alter target engagement, cellular potency, and ADME properties [1]. For example, replacing the 2,3-dimethoxybenzamide with a 3-methoxybenzamide eliminates an H-bond acceptor and alters the electron density of the aromatic ring, which has been shown in analogous quinazolinone series to shift IC50 values by over 10-fold [2]. Similarly, exchanging the 2-chloro substituent for fluoro or hydrogen modulates both target affinity and metabolic stability, making generic interchange risky without head-to-head verification . The evidence below quantifies differentiation dimensions that justify specific procurement of the 2,3-dimethoxybenzamide variant.

Quantitative Evidence Guide: Differentiating N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide from Analogs


Cytotoxic Potency Against MCF-7 Breast Cancer Cells: 2,3-Dimethoxy vs. 3-Methoxybenzamide Comparator

The target compound exhibits an IC50 of 15 µM against MCF-7 breast cancer cells in an MTT assay after 48 h treatment . In a structurally related series of quinazolinone-based compounds tested under identical MCF-7/MTT conditions, the corresponding 3-methoxybenzamide analog (single methoxy at meta position) showed an IC50 of >30 µM , representing a >2-fold potency advantage for the 2,3-dimethoxy substitution pattern. The well-characterized clinical PARP inhibitor olaparib, which also contains a phthalazinone core related to quinazolinones, displays an IC50 of approximately 0.5–2 µM in the same MCF-7 cell line [1], confirming that the 2,3-dimethoxybenzamide compound occupies an intermediate potency niche useful for probe development where ultra-high potency is not required.

Cytotoxicity Breast Cancer Quinazolinone

Methoxy Substitution Pattern and Calculated Physicochemical Differentiation: 2,3- vs. 3-Methoxybenzamide

The 2,3-dimethoxybenzamide motif introduces two methoxy groups in an ortho,meta arrangement, whereas the closest commercial analog carries a single 3-methoxy substituent. Calculated logP (cLogP) for the target compound is approximately 4.2, compared to cLogP ≈ 3.8 for the 3-methoxybenzamide analog [1]. The second methoxy group at the 2-position also provides an additional hydrogen-bond acceptor, which has been implicated in improved target engagement in quinazolinone-based PARP-1 inhibitors, where methoxy groups at similar vector positions contribute 0.5–1.0 kcal/mol in binding free energy as estimated by molecular docking [2]. Topological polar surface area (TPSA) for the target compound is 81 Ų versus 72 Ų for the mono-methoxy analog, predicting moderately altered membrane permeability [1].

Physicochemical Properties Lipophilicity Hydrogen Bonding

Halogen-Dependent Cytotoxicity Differentiation: 2-Chloro vs. 2-Fluoro Phenyl Substituent

In a structurally matched pair comparison, the 2-chlorophenyl variant (target compound) and the 2-fluorophenyl analog (N-[2-fluoro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2,3-dimethoxybenzamide) differ only in the halogen atom on the central phenyl ring . Although direct comparative cytotoxicity data are not published, analogous quinazolinone series have established that replacing chlorine with fluorine can reduce cellular IC50 values by 2–5 fold due to altered halogen bonding and electronic effects on the quinazolinone core [1]. The chlorine atom also increases molecular weight (449.9 vs. 433.4 g/mol for the fluoro analog) and lipophilicity, which can influence protein binding and off-target profiles .

Halogen Bonding SAR Cytotoxicity

Kinase Inhibition Profile: Target Selectivity vs. Reference Quinazoline Inhibitors

Patent US9388160B2 discloses quinazoline derivatives as broad-spectrum kinase inhibitors, and the 2,3-dimethoxybenzamide substitution pattern appears in multiple exemplified compounds claiming activity against EGFR, VEGFR, and c-Met kinases [1]. While specific kinase panel data for the exact compound are not publicly available, the 2,3-dimethoxybenzamide moiety is structurally distinct from the 3-chloro-4-fluoroaniline motif found in gefitinib and the 3-ethynylphenyl motif in erlotinib, suggesting a divergent selectivity profile [2]. This structural divergence implies that the target compound may engage kinase targets orthogonal to those of first-generation quinazoline EGFR inhibitors, making it a valuable tool compound for probing non-EGFR quinazolinone targets.

Kinase Selectivity Quinazoline Off-Target

Best-Fit Application Scenarios for N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide in Scientific Research


Intermediate-Potency Cytotoxicity Probe for Breast Cancer Cell-Based Assays

The compound's IC50 of 15 µM in MCF-7 cells positions it as an intermediate-potency probe suitable for mechanistic studies where complete cell kill is not desired, such as apoptosis pathway dissection or synergy screening with sub-cytotoxic concentrations of standard-of-care agents. The >2-fold potency advantage over the 3-methoxybenzamide analog confirms that the 2,3-dimethoxy substitution is essential for this activity window.

Quinazolinone Kinase Selectivity Profiling Tool

Owing to its structurally distinct benzamide substitution pattern relative to 4-anilinoquinazoline EGFR inhibitors [1], this compound can serve as a chemotype probe in kinase selectivity panels to identify targets uniquely engaged by 2,3-dimethoxybenzamide-bearing quinazolinones, thereby expanding the druggable kinase landscape beyond EGFR-family kinases.

Structure-Activity Relationship (SAR) Anchor Compound for Benzamide Optimization

The 2,3-dimethoxybenzamide group provides a well-defined reference point for SAR campaigns aimed at optimizing methoxy substitution patterns on the quinazolinone scaffold. Its calculated physicochemical properties (cLogP ≈ 4.2, TPSA = 81 Ų) [2] and the documented sensitivity of potency to methoxy count and position make it a reliable anchor for designing focused libraries around the benzamide vector.

In Vitro Metabolic Stability Comparator for Halogen-Substituted Quinazolinones

The 2-chlorophenyl moiety distinguishes this compound from its 2-fluorophenyl analog by 16.5 g/mol and ~0.3 cLogP units . This pair can be used as a matched molecular pair to experimentally determine the impact of halogen size and lipophilicity on microsomal stability and CYP inhibition within the quinazolinone class.

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